1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) is a complex organic compound characterized by its biphenyl core structure with dichloropenta-2,4-dien-1-one groups attached at the 4,4’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) typically involves the reaction of biphenyl derivatives with chlorinated dienones under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with reduced chlorinated groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce biphenyl derivatives with reduced chlorinated groups.
Wissenschaftliche Forschungsanwendungen
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl, 2,2’,4,4’,5,5’-hexachloro-: A chlorinated biphenyl derivative with similar structural features.
1,1’-Biphenyl, 2,4’,5-trichloro-: Another chlorinated biphenyl compound with fewer chlorine atoms.
Uniqueness
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) is unique due to its specific substitution pattern and the presence of dichloropenta-2,4-dien-1-one groups
Eigenschaften
CAS-Nummer |
64260-50-0 |
---|---|
Molekularformel |
C22H14Cl4O2 |
Molekulargewicht |
452.1 g/mol |
IUPAC-Name |
5,5-dichloro-1-[4-[4-(5,5-dichloropenta-2,4-dienoyl)phenyl]phenyl]penta-2,4-dien-1-one |
InChI |
InChI=1S/C22H14Cl4O2/c23-21(24)5-1-3-19(27)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(28)4-2-6-22(25)26/h1-14H |
InChI-Schlüssel |
HSNIPMMTDMGIHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)C=CC=C(Cl)Cl)C(=O)C=CC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.